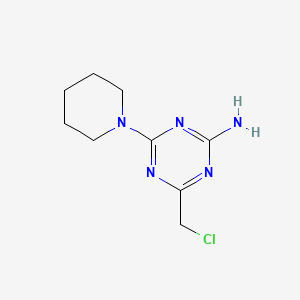

4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Descripción general

Descripción

4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the class of s-triazines. This compound is characterized by the presence of an amino group at the 2-position, a chloromethyl group at the 4-position, and a piperidino group at the 6-position of the triazine ring. s-Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with piperidine and subsequent substitution with chloromethylamine. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.

Análisis De Reacciones Químicas

Types of Reactions

4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of corresponding nitroso, nitro, or hydroxylamine derivatives.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, thiourea, and primary amines are commonly used. Conditions often involve mild heating and the use of polar solvents.

Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are employed under controlled temperature and pressure conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 2-amino-4-(azidomethyl)-6-piperidino-s-triazine or 2-amino-4-(thiomethyl)-6-piperidino-s-triazine can be formed.

Oxidation Products: Products such as 2-nitro-4-(chloromethyl)-6-piperidino-s-triazine or 2-hydroxylamino-4-(chloromethyl)-6-piperidino-s-triazine are common.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Research indicates that derivatives of triazine compounds exhibit promising antimicrobial and anticancer properties. The compound has been studied for its potential as an antibacterial agent and has shown effectiveness against various pathogens.

Case Study: Anticancer Activity

In a study published in De Gruyter, derivatives of triazines were evaluated for their cytotoxicity against cancer cell lines. The results indicated that certain substitutions on the triazine ring enhance the anticancer activity, suggesting that 4-(Chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine could be developed into a lead compound for further anticancer drug development .

Agricultural Applications

Herbicidal Properties

The compound's structure suggests potential herbicidal activity. Triazine derivatives are known for their ability to inhibit photosynthesis in plants, making them useful as herbicides.

Case Study: Herbicide Development

A study highlighted the synthesis of various triazine derivatives, including this compound. These compounds were tested for herbicidal efficacy against common weeds. The results showed that certain derivatives exhibited significant herbicidal activity at low concentrations, indicating their potential use in agricultural applications .

Materials Science

Polymer Chemistry

The unique reactivity of the chloromethyl group allows for the incorporation of this compound into polymer matrices. This incorporation can enhance the properties of polymers, such as thermal stability and mechanical strength.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Compatibility with Polymers | Good |

Mecanismo De Acción

The mechanism of action of 4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular processes by disrupting protein-protein interactions or signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4,6-dichloropyrimidine: Similar in structure but lacks the piperidino group, leading to different chemical reactivity and biological activity.

2-Amino-4-(methylthio)-6-piperidino-s-triazine: Contains a methylthio group instead of a chloromethyl group, resulting in different substitution patterns and reactivity.

2-Amino-4-(chloromethyl)-6-morpholino-s-triazine: Contains a morpholino group instead of a piperidino group, affecting its solubility and interaction with biological targets.

Uniqueness

4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is unique due to the presence of both the chloromethyl and piperidino groups, which confer distinct chemical reactivity and biological activity

Actividad Biológica

4-(Chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, with the CAS number 90797-31-2 and molecular formula C9H14ClN5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

The compound has a molecular weight of approximately 227.7 g/mol and exhibits a purity greater than 95% . Its structure features a triazine ring substituted with a chloromethyl group and a piperidine moiety, which is known for enhancing biological activity in various compounds.

Antimicrobial Properties

Research indicates that derivatives of triazine compounds often exhibit significant antimicrobial activity. The incorporation of piperidine enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. A study on similar triazine derivatives showed promising results against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Activity

In vitro studies have demonstrated that triazine derivatives can inhibit cell proliferation in cancer cell lines. For instance, compounds with similar structures have shown the ability to disrupt cellular signaling pathways critical for tumor growth. A notable study reported that triazine-based compounds induced apoptosis in A431 vulvar epidermal carcinoma cells . This suggests that this compound could be evaluated further for its anticancer potential.

Enzyme Inhibition

The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in disease processes. For example, compounds containing piperidine have been shown to inhibit Angiotensin Converting Enzyme (ACE), which is crucial in regulating blood pressure. Triazine derivatives have also been explored for their ability to inhibit various kinases involved in cancer progression . Further investigation into the specific enzyme interactions of this compound is warranted.

Study on Antimicrobial Efficacy

A study focused on the synthesis and biological evaluation of chloroethyl pyrimidine nucleosides highlighted the importance of structural modifications in enhancing antimicrobial activity. The findings suggested that similar modifications in triazine derivatives could lead to significant improvements in efficacy against resistant bacterial strains .

Evaluation of Anticancer Properties

In another study assessing various triazine compounds for anticancer activity, researchers found that specific substitutions significantly impacted cell viability and apoptosis rates in cancer cell lines. The results indicated that the presence of piperidine was beneficial for enhancing the cytotoxic effects of triazines .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-(chloromethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN5/c10-6-7-12-8(11)14-9(13-7)15-4-2-1-3-5-15/h1-6H2,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGDSUDZOVZMHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920154 | |

| Record name | 4-(Chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90797-31-2 | |

| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-piperidino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090797312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.